molecular formula C24H20FNO4S B3017766 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 872198-95-3

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No. B3017766
M. Wt: 437.49
InChI Key: JQOBRAJQQZRRRJ-UHFFFAOYSA-N
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Description

The compound "6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one" is a fluorinated quinolinone derivative. Quinolinone compounds are known for their biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of a sulfonyl fluoride group can enhance biological activity or introduce new functions, as seen in related research on sulfonyl fluoride-containing heterocycles . Fluorine substitution on aromatic compounds, like quinolinones, is a common strategy to modulate the physical, chemical, and biological properties of molecules .

Synthesis Analysis

The synthesis of fluorinated quinolinones can be achieved through various methods. For instance, the radical fluorosulfonyl heteroarylation of unactivated alkenes with quinoxalin-2(1H)-ones and related N-heterocycles has been reported, which is a transition-metal-free and visible-light-mediated process . This method could potentially be adapted for the synthesis of the compound , given its structural similarity to the molecules described in the study. Additionally, the synthesis of related fluorophenyl quinazolinone derivatives has been achieved through sulfur arylation reactions, which might offer insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated quinolinones can be characterized using techniques such as Raman spectroscopy, crystallography, and Hirshfeld surface analysis. For example, the crystal structure of a related compound, a fluorophenyl quinazolinone, was determined to be monoclinic with specific unit cell parameters . Another similar compound was found to have an orthorhombic system . These analyses provide detailed information on the molecular geometry, intermolecular interactions, and electron distribution, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

Fluorinated quinolinones can participate in various chemical reactions due to their reactive functional groups. The sulfonyl fluoride group, in particular, can engage in SuFEx click reactions, which are a subset of click chemistry reactions that are highly efficient and selective . These reactions can be used to modify the compound or attach it to other molecules, which is useful in drug development and bioconjugation applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolinones are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The stability of these compounds under various conditions, such as heat and light, is also an important consideration. For instance, a related fluorophore demonstrated high stability against light and heat, maintaining its structure and fluorescence properties . The pH stability of these compounds is another critical factor, as it determines their behavior in different biological environments .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activity, and assessing its physical and chemical properties .

properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(24(27)21-13-18(25)7-12-22(21)26)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOBRAJQQZRRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one

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